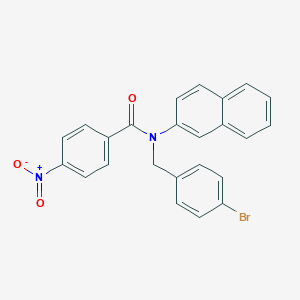
N1,N3-BIS(4-METHYL-2-NITROPHENYL)BENZENE-1,3-DICARBOXAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis-(4-methyl-2-nitro-phenyl)-isophthalamide is an organic compound with a complex molecular structure It is characterized by the presence of two 4-methyl-2-nitro-phenyl groups attached to an isophthalamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis-(4-methyl-2-nitro-phenyl)-isophthalamide typically involves the reaction of isophthaloyl chloride with 4-methyl-2-nitroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of N,N’-Bis-(4-methyl-2-nitro-phenyl)-isophthalamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Bis-(4-methyl-2-nitro-phenyl)-isophthalamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.
Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products
Reduction: Formation of N,N’-Bis-(4-methyl-2-aminophenyl)-isophthalamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of N,N’-Bis-(4-carboxy-2-nitrophenyl)-isophthalamide.
Applications De Recherche Scientifique
N,N’-Bis-(4-methyl-2-nitro-phenyl)-isophthalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of N,N’-Bis-(4-methyl-2-nitro-phenyl)-isophthalamide involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can undergo reduction to form reactive intermediates that can covalently modify target proteins, leading to changes in their activity. The compound’s ability to form hydrogen bonds and π-π interactions also plays a role in its binding to specific molecular targets.
Comparaison Avec Des Composés Similaires
N,N’-Bis-(4-methyl-2-nitro-phenyl)-isophthalamide can be compared with other similar compounds, such as:
N,N’-Bis-(4-methyl-2-nitrophenyl)-2,6-pyridinedicarboxamide: Similar structure but with a pyridine core instead of isophthalamide.
N,N’-Bis-(4-methyl-2-nitrophenyl)-terephthalamide: Similar structure but with a terephthalamide core.
N,N’-Bis-(4-methyl-2-nitrophenyl)-benzamide: Similar structure but with a benzamide core.
The uniqueness of N,N’-Bis-(4-methyl-2-nitro-phenyl)-isophthalamide lies in its specific isophthalamide core, which imparts distinct chemical and physical properties compared to its analogs.
Propriétés
Formule moléculaire |
C22H18N4O6 |
|---|---|
Poids moléculaire |
434.4g/mol |
Nom IUPAC |
1-N,3-N-bis(4-methyl-2-nitrophenyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C22H18N4O6/c1-13-6-8-17(19(10-13)25(29)30)23-21(27)15-4-3-5-16(12-15)22(28)24-18-9-7-14(2)11-20(18)26(31)32/h3-12H,1-2H3,(H,23,27)(H,24,28) |
Clé InChI |
DAPXRSPZNDBOGK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)C(=O)NC3=C(C=C(C=C3)C)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)C(=O)NC3=C(C=C(C=C3)C)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4E)-4-[2-(4-chloro-3-nitrophenyl)hydrazinylidene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B403375.png)
![4-[2-(1-{4-nitrophenyl}-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazino]benzenesulfonamide](/img/structure/B403378.png)
![N-(4-chlorobenzyl)-N-[2-({2-[1-(3,4-dimethoxyphenyl)ethylidene]hydrazino}carbonyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B403380.png)
![N-{4-bromo-2-nitrophenyl}-N-{2-[2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B403382.png)
![(4E)-3-methyl-1-(4-nitrophenyl)-1H-pyrazole-4,5-dione 4-[(4-methoxy-2-nitrophenyl)hydrazone]](/img/structure/B403383.png)
![4-ethoxy-N-(4-methylphenyl)-N-{2-oxo-2-[2-(2,3,4-trimethylbenzylidene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B403384.png)
![N-(2-{2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]hydrazino}-2-oxoethyl)-4-ethoxy-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B403385.png)
![N-(4-chlorobenzyl)-4-methyl-N-[2-({2-[4-(3-thietanyloxy)benzylidene]hydrazino}carbonyl)phenyl]benzenesulfonamide](/img/structure/B403388.png)
![4-ethoxy-N-(4-methylphenyl)-N-(2-oxo-2-{2-[2-(trifluoromethyl)benzylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B403389.png)


![Ethyl 4-({[(4-fluorophenyl)(phenylsulfonyl)amino]acetyl}amino)benzoate](/img/structure/B403396.png)

